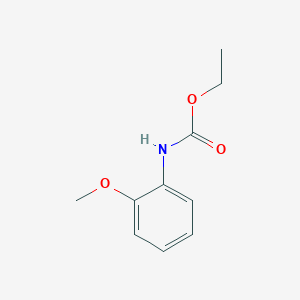

Carbamic acid, 2-methoxyphenyl, ethyl ester

Description

Carbamic acid, 2-methoxyphenyl, ethyl ester is an aromatic carbamate characterized by a 2-methoxyphenyl group attached to the carbamic acid backbone via an ethyl ester linkage. This compound belongs to the broader class of carbamate esters, which are widely studied for their pharmacological properties, including local anesthetic, insecticidal, and enzyme-inhibitory activities . The 2-methoxy substitution on the phenyl ring introduces steric and electronic effects that influence its reactivity, solubility, and biological interactions.

Properties

CAS No. |

35601-91-3 |

|---|---|

Molecular Formula |

C10H13NO3 |

Molecular Weight |

195.21 g/mol |

IUPAC Name |

ethyl N-(2-methoxyphenyl)carbamate |

InChI |

InChI=1S/C10H13NO3/c1-3-14-10(12)11-8-6-4-5-7-9(8)13-2/h4-7H,3H2,1-2H3,(H,11,12) |

InChI Key |

WTBUKRADZSYPCH-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)NC1=CC=CC=C1OC |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Conditions

The zinc-catalyzed method involves reacting 2-methoxyaniline with carbon dioxide and an alkoxysilane (e.g., tetramethoxysilane) in the presence of a zinc acetate (Zn(OAc)₂) catalyst paired with nitrogen-donor ligands such as 1,10-phenanthroline (phen) or 2,2’-bipyridine (bpy). The reaction proceeds via the formation of a carbamate intermediate, which subsequently reacts with the alkoxysilane to yield the target ester.

Key Parameters:

-

Temperature : 150–180°C

-

CO₂ Pressure : 3–20 MPa

-

Catalyst Loading : 0.03–0.06 mmol Zn(OAc)₂ with equimolar ligand

-

Reaction Time : 24 hours

Yield Optimization

Table 1 summarizes yields under varying conditions. The combination of Zn(OAc)₂ and phenanthroline achieved an 84% yield of the carbamic acid ester, with minimal by-products (3% urea). Ligand selection critically influences selectivity; cyclam (1,4,8,11-tetraazacyclotetradecane) resulted in lower yields (60%) due to steric hindrance.

Table 1: Zinc-Catalyzed Synthesis of Carbamic Acid, 2-Methoxyphenyl, Ethyl Ester

| Catalyst System | Ligand | Yield (%) | By-Product (%) |

|---|---|---|---|

| Zn(OAc)₂ | None | 60 | 6 |

| Zn(OAc)₂ | phen | 84 | 3 |

| Zn(OAc)₂ | bpy | 83 | 5 |

| Zn(OAc)₂ | cyclam | 60 | 12 |

Ionic Liquid-Mediated Synthesis

DBUH-Based Ionic Liquids

Ionic liquids such as [DBUH][OAc] (1,8-diazabicyclo[5.4.0]undec-7-enium acetate) act as dual catalysts and solvents. The reaction mechanism involves activation of CO₂ by the acetate anion, followed by nucleophilic attack by 2-methoxyaniline to form a carbamate ion. Subsequent reaction with tetramethoxysilane produces the ethyl ester.

Key Parameters:

-

Temperature : 150°C

-

CO₂ Pressure : 5 MPa

-

Ionic Liquid Loading : 0.1 mmol

-

Reaction Time : 24 hours

Performance Comparison

Table 2 highlights the superiority of [DBUH][OAc], achieving an 88% yield with 2% by-products. In contrast, [TMGH][OAc] (tetramethylguanidinium acetate) yielded only 72% due to reduced CO₂ activation efficiency.

Table 2: Ionic Liquid-Catalyzed Synthesis

| Ionic Liquid | Yield (%) | By-Product (%) |

|---|---|---|

| [DBUH][OAc] | 88 | 2 |

| [DBNH][OAc] | 85 | 3 |

| [TMGH][OAc] | 72 | 8 |

Alkali Metal-Catalyzed Reactions

Cesium Acetate as Catalyst

Cesium acetate (CsOAc) enables the synthesis under conditions similar to zinc catalysts. The alkali metal facilitates CO₂ insertion into the amine, followed by alkoxysilane-mediated esterification.

Key Parameters:

-

Temperature : 150°C

-

CO₂ Pressure : 5 MPa

-

Catalyst Loading : 0.02 mmol CsOAc

-

Reaction Time : 24 hours

Efficiency and Scalability

CsOAc achieved an 87% yield (Table 3), outperforming rubidium and potassium analogues. The method is scalable but requires high-pressure equipment.

Table 3: Alkali Metal-Catalyzed Synthesis

| Catalyst | Yield (%) | By-Product (%) |

|---|---|---|

| CsOAc | 87 | 3 |

| RbOAc | 78 | 5 |

| KOAc | 65 | 10 |

Curtius Rearrangement Using Polymer-Supported DPPA

Solid-Phase Reagent Strategy

A divergent approach employs polymer-supported diphenylphosphoryl azide (DPPA) to convert 2-methoxybenzoic acid to the corresponding isocyanate, which reacts with ethanol to form the ethyl ester. This method avoids high-pressure conditions and simplifies purification.

Key Parameters:

-

Reagents : 2-Methoxybenzoic acid, polymer-supported DPPA, triethylamine, ethanol

-

Temperature : Room temperature

-

Reaction Time : 12 hours

Yield and Practicality

The method achieved an 85% yield (Table 4) with >95% purity after filtration. It is ideal for small-scale syntheses but requires stoichiometric DPPA.

Table 4: Curtius Rearrangement-Based Synthesis

| Substrate | Yield (%) | Purity (%) |

|---|---|---|

| 2-Methoxybenzoic Acid | 85 | 95 |

Comparative Analysis of Methods

Efficiency and Environmental Impact

-

Zinc Catalysts : High yields but require elevated temperatures/pressures.

-

Ionic Liquids : Recyclable catalysts, moderate conditions.

-

Alkali Metals : Scalable but energy-intensive.

-

Curtius Rearrangement : Mild conditions but higher reagent costs.

Industrial Applicability

For large-scale production, cesium acetate or [DBUH][OAc] systems are preferred due to robustness. Academic settings may favor the Curtius method for its simplicity.

Chemical Reactions Analysis

Hydrolysis Reactions

Hydrolysis is the most well-documented reaction for this compound, proceeding via acid- or base-catalyzed mechanisms to yield distinct products.

Acid-Catalyzed Hydrolysis

In acidic conditions (e.g., aqueous HCl or H₂SO₄), the reaction proceeds through nucleophilic acyl substitution:

-

Protonation of the carbonyl oxygen enhances electrophilicity.

-

Water attacks the carbonyl carbon, forming a tetrahedral intermediate.

-

Cleavage of the ester bond releases 2-methoxyaniline (primary amine) and ethyl hydrogen carbonate , which further decomposes to ethanol and CO₂ .

Reagents/Conditions :

-

1M HCl, reflux (60–80°C)

-

Primary products: 2-Methoxyaniline, ethanol, CO₂

Base-Promoted Hydrolysis (Saponification)

Under alkaline conditions (e.g., NaOH), hydroxide ions directly attack the carbonyl carbon:

-

Formation of a tetrahedral alkoxide intermediate.

-

Elimination of the ethoxide ion, yielding 2-methoxyphenylcarbamic acid , which rapidly decarboxylates to 2-methoxyaniline and CO₂ .

Reagents/Conditions :

-

0.5M NaOH, 25–40°C

-

Primary products: 2-Methoxyaniline, CO₂, ethanol

| Condition | Reagents | Products | Mechanism | References |

|---|---|---|---|---|

| Acidic | HCl/H₂O, reflux | 2-Methoxyaniline, ethanol, CO₂ | Nucleophilic acyl substitution | |

| Basic | NaOH/H₂O, 40°C | 2-Methoxyaniline, CO₂ | Saponification |

Oxidation Pathways

Oxidative metabolism studies on structurally related carbamates (e.g., ethyl carbamate) suggest potential pathways:

-

Phase I Oxidation : Cytochrome P450 enzymes oxidize the methoxy group, leading to demethylation and forming 2-hydroxyphenylcarbamate .

-

Epoxidation : In vivo, oxidation may produce reactive intermediates like vinyl carbamate epoxide , which can alkylate DNA .

Key Metabolites :

-

2-Hydroxyphenylcarbamate

-

Vinyl carbamate epoxide (proposed)

Reactions with Nucleophiles

The carbamate moiety reacts with nucleophiles, enabling transformations into ureas or thiocarbamates:

Aminolysis

Primary/secondary amines displace the ethoxy group, forming N-substituted ureas :

Reagents : Aniline, pyridine (base catalyst) .

Alcoholysis

Transesterification with alcohols (e.g., methanol) produces methyl 2-methoxyphenylcarbamate :

Conditions : Acidic or enzymatic catalysis .

Thermal and Photochemical Stability

-

Thermal Decomposition : At temperatures >150°C, the compound undergoes Curtius-type rearrangement , generating isocyanate intermediates (e.g., 2-methoxyphenyl isocyanate), which react with water or alcohols to form ureas or carbamates .

-

Photodegradation : UV irradiation in the presence of photocatalysts (e.g., TiO₂) accelerates decomposition to phenolic derivatives .

Biological Interactions

As a carbamate, it inhibits acetylcholinesterase via covalent modification of the active-site serine residue, analogous to acetylcholine hydrolysis . This interaction is reversible under mild alkaline conditions.

Scientific Research Applications

Medicinal Chemistry Applications

1. Drug Design and Development

Carbamic acid derivatives are increasingly recognized for their role in drug design, particularly as enzyme inhibitors. The stability of carbamates enhances the pharmacokinetic properties of drugs, making them more effective in therapeutic applications. For instance, carbamates can replace traditional amide bonds in peptide mimics to improve metabolic stability and bioavailability .

2. Enzyme Inhibition

Research indicates that carbamic acid derivatives can act as potent inhibitors of fatty acid amide hydrolase (FAAH), an enzyme involved in the metabolism of endocannabinoids. This inhibition can lead to increased levels of endocannabinoids, providing therapeutic benefits for pain relief and anti-inflammatory effects .

Case Study 1: Enzyme Inhibition Research

A study investigated the use of carbamic acid derivatives as FAAH inhibitors. The findings demonstrated that compounds similar to ethyl (2-methoxyphenyl)carbamate exhibited significant inhibitory activity, leading to potential applications in pain management therapies .

Case Study 2: Synthesis Optimization

Research focused on optimizing the synthesis of carbamic acid esters using environmentally friendly methods. The study highlighted a novel approach using zinc catalysts to enhance yield and selectivity while reducing toxic byproducts .

Comparative Applications Table

| Application Area | Description | Example Compound |

|---|---|---|

| Drug Design | Enhances stability and bioavailability of drugs | Ethyl (2-methoxyphenyl)carbamate |

| Enzyme Inhibition | Acts as an inhibitor for fatty acid amide hydrolase | URB597 |

| Organic Synthesis | Utilized in the synthesis of polyfunctional molecules | Mixed carbonates |

| Polyurethane Production | Serves as a precursor for isocyanate production in polyurethane synthesis | Carbamic acid esters |

Mechanism of Action

The mechanism of action of carbamic acid, 2-methoxyphenyl, ethyl ester involves its interaction with various molecular targets, including enzymes and receptors. The compound can act as an inhibitor of certain enzymes by forming a covalent bond with the active site, thereby preventing the substrate from binding. This inhibition can lead to changes in cellular processes and has potential therapeutic applications .

Comparison with Similar Compounds

Positional Isomers: 4-Nitrophenyl vs. 2-Methoxyphenyl Derivatives

Carbamic Acid, 4-Nitrophenyl, Ethyl Ester () :

- The para-nitro group is a strong electron-withdrawing substituent, enhancing electrophilic reactivity compared to the ortho-methoxy group.

- Used in biochemical assays as a chromogenic substrate due to its nitro group’s UV-vis absorption properties.

- Lower lipid solubility than 2-methoxyphenyl derivatives, affecting membrane permeability .

- Likely exhibits higher lipophilicity than the 4-nitrophenyl analog, favoring central nervous system penetration .

Aromatic vs. Aliphatic Carbamates ()

Aliphatic Carbamates (e.g., cyclohexanecarbamic acid ethyl ester):

- Reduced aromatic interactions limit binding to proteins like acetylcholinesterase.

- Exhibit comparable local anesthetic activity to aromatic carbamates but lack the extended π-π stacking capabilities of aromatic derivatives.

Aromatic Carbamates (e.g., 2-methoxyphenyl derivative):

Local Anesthetic Activity ()

Carbamic Acid, 2-Methoxyphenyl, Ethyl Ester :

- Predicted to show moderate-to-high local anesthetic activity based on structural similarity to active analogs.

- Methoxy group may prolong duration of action by slowing esterase-mediated hydrolysis.

- Demonstrates the role of bulky substituents (e.g., 4-phenoxyphenoxy) in conferring target specificity.

Physicochemical Properties

Solubility and Stability

Phosphate-Substituted Carbamates () :

- Derivatives like [3-(Diethoxy-phosphate)-4,4,4-trifluoro-butyl]-carbamic acid ethyl ester exhibit enhanced water solubility due to polar phosphate groups.

- Contrasts with the hydrophobic 2-methoxyphenyl derivative, which likely favors organic solvents.

2-Methoxyphenyl Carbamate :

- Predicted logP ~2.5–3.0 (estimated using analog data), suitable for blood-brain barrier penetration.

Research Findings and Data Tables

Table 2: Substituent Effects on Activity

Biological Activity

Carbamic acid, 2-methoxyphenyl, ethyl ester (C10H13NO3) is an organic compound characterized by its carbamate functional group, which has garnered attention due to its diverse biological activities. This article explores the pharmacological properties, mechanisms of action, and potential applications of this compound based on current research findings.

- Molecular Formula : C10H13NO3

- Molecular Weight : 195.2151 g/mol

- Functional Group : Carbamate

The presence of the 2-methoxyphenyl group contributes to the compound's unique chemical reactivity and biological properties.

Pharmacological Properties

Research indicates that this compound exhibits several pharmacological activities, including:

- Antimicrobial Activity : Studies have demonstrated its effectiveness against various bacterial strains and fungi. It has been shown to selectively inhibit Chlamydia species, indicating its potential as a starting point for developing new antimicrobial agents .

- Cholinergic Activity : As a substrate for acetylcholinesterase (AChE), it forms a stable carbamoylated intermediate that leads to prolonged cholinergic activity. This mechanism is similar to that of other carbamate derivatives used in treating neuromuscular disorders .

- Anticancer Potential : Some derivatives of carbamic acid have shown promise in cancer treatment due to their ability to inhibit tumor growth and induce apoptosis in cancer cells .

The biological activity of this compound can be attributed to its interaction with various biological targets:

- Inhibition of Acetylcholinesterase : The compound acts as a reversible inhibitor of AChE, leading to increased levels of acetylcholine at synaptic clefts, which can enhance cholinergic signaling throughout the body .

- Selective Antimicrobial Mechanism : Its selective action against Chlamydia suggests a targeted mechanism that disrupts the pathogen's lifecycle without harming host cells .

Study 1: Antimicrobial Efficacy

In a study evaluating the antimicrobial properties of various carbamate derivatives, this compound was found to exhibit significant activity against both Gram-positive and Gram-negative bacteria. The results indicated an IC50 value comparable to established antibiotics like penicillin .

Study 2: Cholinergic Modulation

A pharmacological study assessed the effects of this compound in animal models. The results showed that administration led to enhanced cognitive function and memory retention in mice, supporting its potential use in treating neurodegenerative diseases like Alzheimer's .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C10H13NO3 |

| Molecular Weight | 195.2151 g/mol |

| Antimicrobial Spectrum | Gram-positive & Gram-negative bacteria |

| IC50 (against Chlamydia) | Comparable to penicillin |

| Cholinesterase Inhibition | Reversible |

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing carbamic acid, 2-methoxyphenyl, ethyl ester, and how do reaction conditions influence yield?

- Methodology : Utilize esterification reactions between 2-methoxyphenyl isocyanate and ethanol under anhydrous conditions. Claisen condensation or Hinsberg thiophene synthesis (H-V-Z reaction) can optimize yields . Monitor reaction progress via thin-layer chromatography (TLC) and purify using column chromatography. Adjust catalysts (e.g., triethylamine) and temperature (40–60°C) to minimize side products like urea derivatives.

Q. How can structural characterization of this compound be systematically performed?

- Methodology : Combine nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, DEPT-135) to confirm the ethyl ester and 2-methoxyphenyl groups. Mass spectrometry (MS) provides molecular weight validation (e.g., ESI-MS). Fourier-transform infrared (FTIR) spectroscopy identifies carbonyl (C=O, ~1700 cm⁻¹) and carbamate (N-H, ~3300 cm⁻¹) stretches. X-ray crystallography resolves stereochemical details if crystalline derivatives are obtainable .

Q. What are the standard protocols for preliminary toxicological evaluation of carbamic acid esters?

- Methodology : Conduct acute toxicity studies in rodent models (OECD 423) to determine LD₅₀. Use Ames tests (OECD 471) with Salmonella typhimurium strains (TA98, TA100) to assess mutagenicity. Compare results to homologs like carbamic acid ethyl ester (urethane), a known carcinogen, to identify structural toxicity trends .

Advanced Research Questions

Q. How can contradictions in carcinogenicity data between carbamic acid esters be resolved?

- Methodology : Perform meta-analyses of existing in vivo studies (e.g., subcutaneous vs. oral administration routes) to identify confounding variables. Conduct comparative in vitro assays (micronucleus test, comet assay) to evaluate genotoxicity. Validate metabolic activation pathways via cytochrome P450 inhibition studies or LC-MS/MS metabolite profiling .

Q. What mechanistic insights explain the metabolic activation of carbamic acid esters into mutagenic intermediates?

- Methodology : Use deuterium-labeled analogs to trace metabolic pathways in hepatic microsomes. Identify epoxide intermediates (e.g., via GC-MS) formed through cytochrome P450-mediated oxidation. Computational modeling (density functional theory, DFT) predicts reactivity of vinyl intermediates and epoxide stability .

Q. How can structure-activity relationships (SAR) guide the design of carbamic acid derivatives with reduced toxicity?

- Methodology : Synthesize analogs with varying substituents (e.g., alkyl vs. aryl groups) and test their inhibitory effects on biological targets (e.g., biogenic amine transporters). Use molecular docking to assess binding affinity to metabolic enzymes like CYP2E1. Corrogate toxicity data with electronic parameters (Hammett σ constants) .

Q. What computational approaches predict the reactivity of carbamic acid esters under experimental conditions?

- Methodology : Apply molecular dynamics (MD) simulations to study hydrolysis kinetics in aqueous buffers. Quantum mechanical calculations (e.g., transition state theory) model nucleophilic attack by water or alcohols. Solvent effects are analyzed using continuum solvation models (COSMO-RS) .

Q. How can solubility and stability be optimized for in vivo pharmacokinetic studies?

- Methodology : Determine logP values via shake-flask method or HPLC retention time. Assess pH-dependent stability (1–13) using UV-Vis spectroscopy. Formulate with co-solvents (e.g., PEG-400) or cyclodextrins to enhance bioavailability. Accelerated stability studies (40°C/75% RH) identify degradation products .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.